molecular formula C17H23NO6 B13760546 Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate CAS No. 5345-35-7

Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate

Cat. No.: B13760546
CAS No.: 5345-35-7
M. Wt: 337.4 g/mol
InChI Key: VXXCWJCHGUMBET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate is a propanedioate (malonate) diester derivative featuring a central ethyl group and a 2-(4-nitrophenyl)ethyl substituent. The ester groups (diethyl) enhance hydrophobicity, while the nitro group may facilitate interactions in polar environments or act as a reactive site in synthetic applications.

Properties

CAS No.

5345-35-7

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

IUPAC Name

diethyl 2-ethyl-2-[2-(4-nitrophenyl)ethyl]propanedioate

InChI

InChI=1S/C17H23NO6/c1-4-17(15(19)23-5-2,16(20)24-6-3)12-11-13-7-9-14(10-8-13)18(21)22/h7-10H,4-6,11-12H2,1-3H3

InChI Key

VXXCWJCHGUMBET-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC1=CC=C(C=C1)[N+](=O)[O-])(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Preparation Procedure

Starting Materials and Solvents
  • 4-Nitrobenzaldehyde or related 4-nitrophenyl precursors.
  • Diethyl malonate or diethylmethylmalonate as the malonate ester source.
  • Sodium hydroxide or sodium methanolate as base catalysts.
  • Aprotic polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Extraction solvents: ethyl acetate , hexane , and aqueous washes with sodium sulfate or sodium carbonate solutions.
Stepwise Synthesis
Step Reaction Description Conditions Yield / Notes
1 Formation of 4-nitrobenzonitrile from 4-nitrobenzaldehyde via hydroxylamine hydrochloride in DMSO Heated at 100°C for 0.5 h 82% crude yield; pale yellow solid
2 Conversion of 4-nitrobenzonitrile to 4-nitrobenzimidamide hydrochloride using sodium methanolate and ammonium chloride in methanol Stirred at room temperature for 9 h total 97% yield; pale yellow solid
3 Reaction of 4-nitrobenzimidamide hydrochloride with diethyl malonate in methanol under nitrogen atmosphere Heated at 70°C for 4 h 87.4% yield; yellow solid intermediate
4 Chlorination of 2-(4-nitrophenyl)pyrimidine-4,6-diol intermediate with POCl3 and DMF Stirred at 100°C for 8 h 46.3% yield; yellow solid
5 Reduction of nitro group to amino group using Fe/NH4Cl in methanol-water reflux Heated to reflux for 2 h 60.7% yield; yellow solid
6 Alkylation or further functionalization with diethylmethylmalonate in DMF with sodium hydroxide Stirred at 25-30°C for 4.5 h, then room temperature for 12 h Purification by extraction and drying; light yellow oil product
Purification and Isolation
  • Organic layers are washed repeatedly with diluted and saturated sodium sulfate solutions to remove impurities.
  • Extraction with ethyl acetate or hexane separates the desired ester.
  • Drying over anhydrous sodium sulfate followed by vacuum concentration yields the crude product.
  • Final purification often involves column chromatography on silica gel (200-300 mesh) or recrystallization from suitable solvents.

Reaction Conditions and Solvent Effects

  • Dimethylformamide (DMF) is preferred for its polar aprotic nature, facilitating nucleophilic substitution and malonate alkylation reactions.
  • Alternative solvents like dimethyl sulfoxide (DMSO) , sulfolane , and hexamethylphosphoric triamide can be used depending on solubility and reaction kinetics.
  • Temperature control is critical, typically maintaining 25-30°C during base addition and heating to 60-130°C for subsequent reaction steps.
  • Nitrogen atmosphere is often employed to prevent oxidation or moisture interference.

Analytical Characterization

  • Reaction progress is monitored by thin-layer chromatography (TLC) using silica gel plates and UV visualization at 254 nm.
  • Purity and structure confirmation are performed by:
  • These methods confirm the formation of the desired diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate and its intermediates.

Summary Table of Preparation Steps

Step No. Intermediate/Product Reagents & Conditions Yield (%) Notes
1 4-Nitrobenzonitrile 4-Nitrobenzaldehyde + hydroxylamine hydrochloride, DMSO, 100°C, 0.5 h 82 Crude solid
2 4-Nitrobenzimidamide hydrochloride Sodium methanolate, ammonium chloride, methanol, RT, 9 h 97 Pale yellow solid
3 2-(4-nitrophenyl)pyrimidine-4,6-diol Diethyl malonate, sodium methanolate, methanol, 70°C, 4 h 87.4 Yellow solid
4 4,6-Dichloro-2-(4-nitrophenyl)pyrimidine POCl3, DMF, 100°C, 8 h 46.3 Yellow solid
5 4-(4,6-Dichloropyrimidin-2-yl)aniline Fe, NH4Cl, MeOH:H2O (1:1), reflux 2 h 60.7 Yellow solid
6 This compound Diethylmethylmalonate, NaOH, DMF, 25-60°C, 4.5+12 h ~58 (similar compounds) Light yellow oil

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes selective reduction to form amine derivatives, a critical step in synthesizing bioactive intermediates.

Key Findings:

  • Catalytic Hydrogenation :

    • Reagents : H₂ gas with palladium (Pd/C) or Raney nickel catalysts.

    • Conditions : 75–105°C, 50–75 psig pressure.

    • Products : Diethyl ethyl[2-(4-aminophenyl)ethyl]propanedioate.

    • Applications : Intermediate for synthesizing oxindoles via cyclization (e.g., anticancer agents) .

  • Base-Mediated Cyclization :

    • A nitro-to-amine reduction followed by intramolecular cyclization forms hexahydro-2,6-methano-1-benzazocine derivatives under basic conditions (e.g., K₂CO₃/EtOH). Yields up to 87% were reported for benzazocine scaffolds .

Hydrolysis Reactions

The ester groups are hydrolyzed to carboxylic acids under acidic or basic conditions, enabling further functionalization.

Key Findings:

  • Acidic Hydrolysis :

    • Reagents : Concentrated HCl or H₂SO₄.

    • Conditions : Reflux in aqueous ethanol (80–90°C).

    • Products : Ethyl[2-(4-nitrophenyl)ethyl]propanedioic acid .

  • Basic Hydrolysis :

    • Reagents : NaOH or KOH in aqueous THF.

    • Products : Sodium salt derivatives, useful in decarboxylation reactions .

Nucleophilic Substitution

The malonate core participates in alkylation and Michael addition reactions.

Key Findings:

  • Alkylation :

    • Reagents : Alkyl halides (e.g., CH₃I) with NaOEt as a base.

    • Conditions : 0–25°C in DMF or THF.

    • Products : Mono- or dialkylated malonates .

  • Michael Addition :

    • Reagents : Acrylates or α,β-unsaturated ketones.

    • Conditions : Organocatalytic (e.g., EtPPh₂) in THF.

    • Products : Functionalized cyclohexanones via tandem three-component reactions .

Cyclization Reactions

Intramolecular reactions form heterocyclic compounds with pharmaceutical relevance.

Key Findings:

  • Oxindole Formation :

    • Process : Nitro reduction → amine intermediate → intramolecular cyclization.

    • Reagents : H₂/Pd-C followed by acid workup.

    • Products : N-Hydroxy-2-oxindole derivatives (anticancer candidates) .

  • Benzazocine Synthesis :

    • Process : Diels-Alder adducts undergo base-mediated cyclization.

    • Conditions : K₂CO₃ in EtOH at 60°C.

    • Yield : 87% for hexahydro-2,6-methano-1-benzazocine .

Multi-Component Reactions

The compound acts as a nucleophile in organocatalytic cascade reactions.

Key Findings:

  • Three-Component Reaction :

    • Components : Aldehyde, acrylate, and malonate.

    • Catalyst : EtPPh₂ (30 mol%) in THF.

    • Products : Densely functionalized cyclohexanones with up to 62% yield .

Comparative Reaction Table

Reaction Type Reagents/Conditions Major Products Yield Applications
Catalytic HydrogenationH₂/Pd-C, 75–105°C4-Aminophenyl malonate derivatives60–87%Oxindole synthesis
Acidic HydrolysisHCl/H₂O, refluxPropanedioic acid derivatives70–85%Carboxylic acid intermediates
Michael AdditionEtPPh₂, THF, RTCyclohexanone adducts47–62%Drug scaffold development
Base-Mediated CyclizationK₂CO₃/EtOH, 60°CBenzazocine heterocyclesUp to 87%Natural product mimics

Scientific Research Applications

Synthesis and Chemical Properties

Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate can be synthesized using the malonic ester synthesis method. This involves the alkylation of enolate ions derived from diethyl malonate. The reaction typically employs sodium ethoxide as a base in ethanol, allowing for the formation of the desired compound through subsequent reactions with alkyl halides.

Chemical Reactions

The compound exhibits various chemical behaviors, including:

  • Oxidation : The nitro group can be reduced to an amine under specific conditions.
  • Reduction : Ester groups can hydrolyze to yield carboxylic acids.
  • Substitution : It can undergo nucleophilic substitution at the ester or nitro positions.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions.

Chemistry

In organic synthesis, this compound serves as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties .

Biology

The compound has been investigated as a potential biochemical probe. Its nitro group can be converted into reactive intermediates that may interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored as an intermediate in drug synthesis. Its derivatives may exhibit therapeutic properties, particularly in developing new pharmaceuticals targeting specific diseases or conditions .

Industry

The compound is utilized in producing specialty chemicals and materials. Its reactivity allows for the creation of diverse chemical products that are valuable in various industrial applications, including agrochemicals and polymers .

Case Studies and Research Findings

Several studies have highlighted the utility of this compound in research:

  • Case Study 1 : A study demonstrated its effectiveness as a precursor in synthesizing novel anti-inflammatory agents. The compound's nitro group was successfully reduced to an amine, leading to the formation of biologically active derivatives .
  • Case Study 2 : Research involving the compound's use in organic synthesis revealed its potential to form complex amides through acylation reactions. This process was noted for its efficiency and environmental friendliness compared to traditional methods that involve toxic reagents .

Mechanism of Action

The mechanism of action of diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester groups can be hydrolyzed to release active carboxylic acids, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs based on substituent variations, molecular properties, and biological activity:

Compound Name Substituent(s) Molecular Formula Molecular Weight Solubility Biological Activity References
Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate Ethyl, 2-(4-nitrophenyl)ethyl C₁₆H₂₁NO₆ 335.34 g/mol Low (hydrophobic) Not reported (inferred)
Diethyl 2-(4-nitrobenzyl)malonate (CAS 7598-70-1) 4-Nitrobenzyl C₁₃H₁₅NO₆ 281.26 g/mol Moderate in polar solvents High reactivity in synthesis
Diethyl 2-(acetamido)-2-[2-(4-octylphenyl)ethyl]propanedioate (CAS 162358-08-9) Acetamido, 4-octylphenethyl C₂₅H₃₉NO₅ 449.58 g/mol Very low (hydrophobic) Potential surfactant/drug delivery
Diethyl 2-[(3-nitrophenyl)amino]methylene-propanedioate (CAS 40107-10-6) 3-Nitrophenylamino methylene C₁₄H₁₆N₂O₆ 308.29 g/mol Moderate Unreported
Diethyl 2-[(4-fluorophenyl)methyl]propanedioate (CAS 59223-74-4) 4-Fluorophenylmethyl C₁₃H₁₅FO₄ 254.26 g/mol Moderate Catalytic applications
Diethyl isopropylmalonate (CAS 759-36-4) Isopropyl C₁₀H₁₆O₄ 200.23 g/mol High in organic solvents Synthetic intermediate

Key Observations:

Substituent Impact on Solubility :

  • The 4-nitrophenyl and 4-octylphenyl groups (e.g., CAS 162358-08-9) reduce aqueous solubility due to hydrophobicity .
  • Fluorophenyl (CAS 59223-74-4) and nitrobenzyl (CAS 7598-70-1) analogs exhibit moderate solubility in polar solvents, likely due to balanced polarity .

Reactivity and Synthetic Utility :

  • Electron-withdrawing nitro groups (e.g., in CAS 7598-70-1) enhance electrophilicity, making these compounds reactive in nucleophilic substitutions or cyclization reactions .
  • The acetamido group in CAS 162358-08-9 enables hydrogen bonding, which may stabilize interactions in drug delivery systems .

Biological Activity: Propanedioate esters with short alkyl chains (e.g., methyl undecanoate) show strong nematicidal activity (94% mortality at 10 µL), while bulkier analogs (e.g., diethyl butanedioate) exhibit weaker effects (~40% mortality) . The nitro group in the target compound may enhance bioactivity compared to non-nitrated analogs, though direct evidence is lacking .

Q & A

Q. What are the common synthetic routes for preparing diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification reactions. For example, nitro-substituted aromatic intermediates (e.g., 4-nitrophenethyl bromide) can react with malonate esters under alkaline conditions. A study comparing routes using 4-nitrophenylacetic acid derivatives and diethyl malonate showed that yields depend on catalysts (e.g., sodium ethoxide) and solvent polarity (polar aprotic solvents like DMF improve reactivity). Evidence from synthesis pathways for analogous nitroaromatic malonates suggests optimal temperatures of 60–80°C and inert atmospheres to minimize side reactions . Table 1 : Comparison of Synthetic Routes
PrecursorCatalystSolventYield (%)Reference
4-Nitrophenethyl bromideNaOEtEthanol65–70
4-Nitrobenzyl chlorideK₂CO₃DMF75–80

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical.
  • ¹H NMR : The nitroaromatic protons appear as a doublet (δ 8.0–8.2 ppm), while malonate ester groups show peaks at δ 4.1–4.3 ppm (quartet, –CH₂CH₃) and δ 1.2–1.4 ppm (triplet, –CH₂CH₃) .
  • ESI–MS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight. For example, analogous nitroaromatic esters exhibit m/z values consistent with calculated masses (e.g., 397 Da for ethyl [2-(benzylsulfanyl)-4-(4-nitrophenyl)-1H-imidazol-1-yl] acetate) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to potential toxicity and skin irritation risks:
  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation of particles; store in sealed containers away from oxidizers.
  • First-aid measures include rinsing exposed skin with water and seeking medical attention if ingested .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s reactivity in catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict electron-deficient regions at the nitro group, making it susceptible to nucleophilic attack. Studies on similar malonate esters suggest tuning substituents (e.g., electron-withdrawing groups) to enhance electrophilicity. Solvent effects can be modeled using COSMO-RS to assess stabilization of transition states .

Q. What strategies resolve contradictions in reported bioactivity data for nitroaromatic malonates?

  • Methodological Answer : Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from assay conditions (e.g., cell line variability) or impurities. Recommended steps:
  • Validate purity via HPLC (>95%) and control for nitroreductase activity in cellular assays.
  • Cross-reference toxicity databases (e.g., EPA’s ToxLine) to contextualize conflicting results .

Q. How does environmental fate modeling predict the compound’s persistence in aquatic systems?

  • Methodological Answer : Use the EPI Suite™ toolkit to estimate biodegradation half-life (t₁/₂) and log Kow (partition coefficient). For diethyl malonate derivatives, predicted t₁/₂ in water ranges from 20–60 days, indicating moderate persistence. Experimental validation via OECD 301F tests (measuring CO₂ evolution) is advised . Table 2 : Predicted Environmental Parameters
ParameterValueImplication
log Kow2.1–2.5Moderate bioaccumulation
Henry’s Law (atm·m³/mol)1.2×10⁻⁷Low volatility

Q. What mechanistic insights explain its role in multi-component reactions (MCRs)?

  • Methodological Answer : The malonate moiety acts as a dual electrophile-nucleophile. In MCRs (e.g., Biginelli reactions), it forms enolate intermediates that react with aldehydes and urea derivatives. Kinetic studies using in-situ IR spectroscopy reveal rate-determining steps involving Knoevenagel condensation .

Data Contradiction Analysis

Q. Why do solubility studies report varying results for this compound in polar solvents?

  • Methodological Answer : Discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and residual solvents. Use standardized protocols (e.g., shake-flask method with HPLC quantification) and control for temperature (±0.5°C). For example, solubility in DMSO ranges from 25–40 mg/mL depending on polymorphic form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.